

Synthesis and manufacturing of Disperse Blue 366

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Compound of Interest

Compound Name: Disperse blue 366

Cat. No.: B12361970

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An In-depth Technical Guide to the Synthesis and Manufacturing of **Disperse Blue 366**

For Researchers, Scientists, and Drug Development Professionals

Disperse Blue 366 is a monoazo dye characterized by its vibrant blue color and its application in dyeing synthetic fibers, particularly polyester. Its synthesis is a multi-step process involving key organic reactions. This guide provides a detailed overview of its manufacturing process, including experimental protocols and quantitative data derived from analogous syntheses in the scientific literature.

Overview of Synthesis

The manufacturing of **Disperse Blue 366** follows a three-stage synthetic route:

- **Diazotization:** A primary aromatic amine, typically a 2,6-dihalo-4-nitroaniline, is converted into a diazonium salt.
- **Azo Coupling:** The diazonium salt is reacted with a coupling component, N,N-diethyl-m-toluidine.
- **Cyanation:** The halogen atoms on the diazo component ring are replaced with cyano groups.

The overall chemical transformation is a cornerstone of azo dye chemistry, leading to the formation of a stable and highly colored molecule.

Physicochemical Properties

Property	Value
C.I. Name	Disperse Blue 366
Molecular Formula	$C_{19}H_{18}N_6O_2$ [1]
Molecular Weight	362.39 g/mol [1]
Appearance	Blue uniform powder [1]
Class	Single azo [1]

Detailed Synthesis Protocol

The following experimental protocol is a composite representation based on established methods for the synthesis of closely related azo dyes. Precise conditions for industrial manufacturing are often proprietary.

Stage 1: Diazotization of 2,6-Dichloro-4-nitroaniline

The first step involves the formation of a diazonium salt from 2,6-dichloro-4-nitroaniline.

Experimental Protocol:

- To a reaction vessel, add 20.7 g of 2,6-dichloro-4-nitroaniline to 150 mL of a 30% sulfuric acid solution.
- Cool the resulting suspension to 0-5 °C in an ice bath with continuous stirring.
- In a separate beaker, dissolve 7.0 g of sodium nitrite in 20 mL of water and cool the solution.
- Slowly add the sodium nitrite solution to the suspension of 2,6-dichloro-4-nitroaniline while maintaining the temperature between 0-5 °C.
- Continue stirring for 1-2 hours at this temperature to ensure the completion of the diazotization reaction. The formation of the diazonium salt solution is indicated by a change in the color of the reaction mixture.

Parameter	Value
Starting Material	2,6-Dichloro-4-nitroaniline
Reagents	Sodium nitrite, Sulfuric acid
Temperature	0-5 °C
Reaction Time	1-2 hours

Stage 2: Azo Coupling with N,N-diethyl-m-toluidine

The highly reactive diazonium salt is then coupled with N,N-diethyl-m-toluidine to form the azo chromophore.

Experimental Protocol:

- In a separate reaction vessel, dissolve 17.7 g of N,N-diethyl-m-toluidine in 100 mL of a 10% aqueous acetic acid solution.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add the previously prepared diazonium salt solution to the solution of N,N-diethyl-m-toluidine with vigorous stirring.
- Maintain the temperature at 0-5 °C and continue to stir for an additional 2-3 hours.
- The completion of the coupling reaction is indicated by the formation of a deeply colored precipitate.
- Filter the precipitate and wash it thoroughly with cold water until the filtrate is neutral.
- Dry the resulting intermediate azo compound.

Parameter	Value
Reactants	Diazonium salt of 2,6-dichloro-4-nitroaniline, N,N-diethyl-m-toluidine
Solvent	Acetic acid
Temperature	0-5 °C
Reaction Time	2-3 hours

Stage 3: Cyanation

The final step involves the nucleophilic substitution of the chloro groups with cyano groups using cuprous cyanide.^[2]

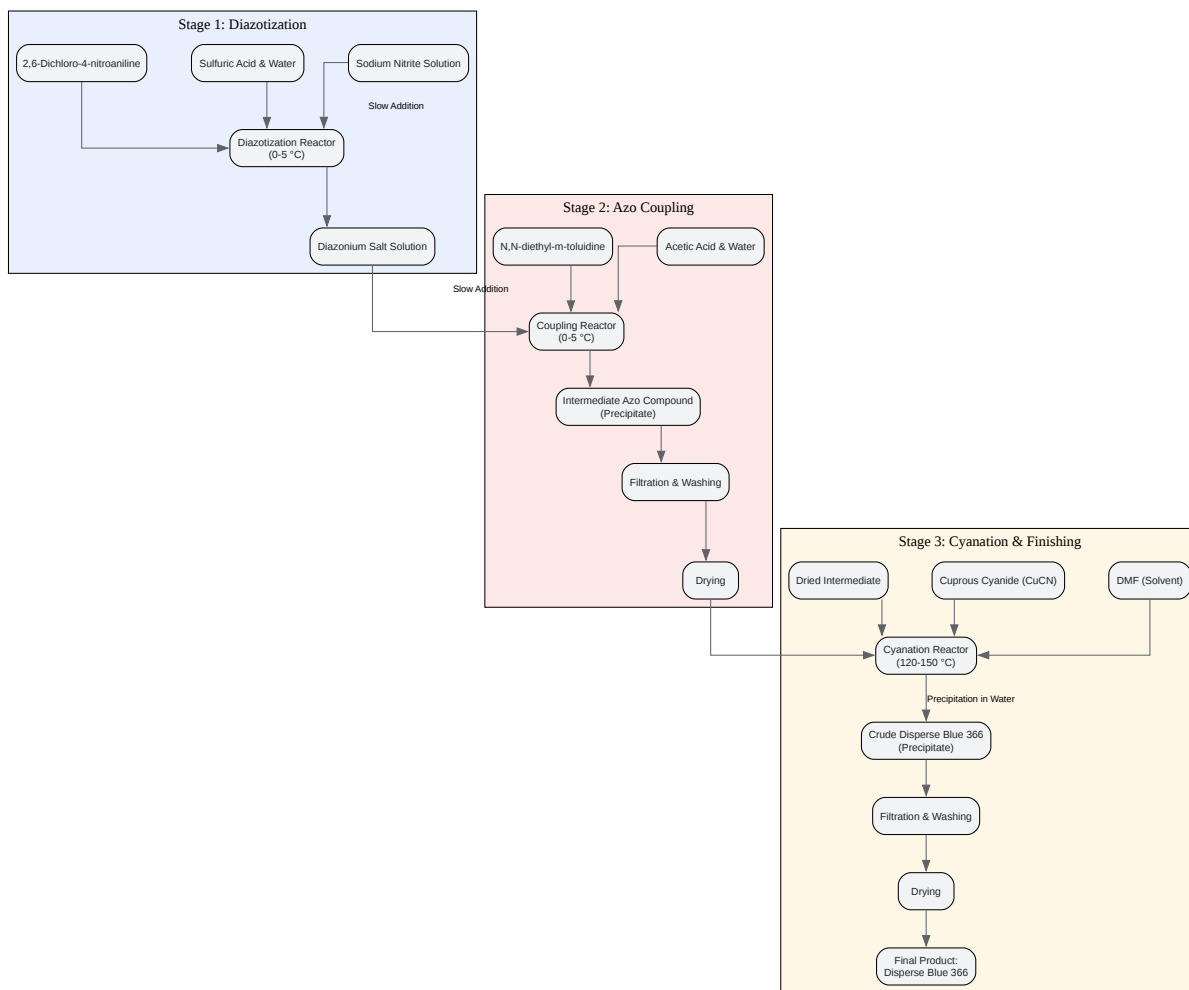
Experimental Protocol:

- Suspend the dried intermediate azo compound in a suitable high-boiling point solvent such as dimethylformamide (DMF).
- Add an excess of cuprous cyanide (CuCN) to the suspension.
- Heat the reaction mixture to a temperature of 120-150 °C and maintain it for several hours. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
- After the reaction is complete, cool the mixture and pour it into a large volume of water to precipitate the crude **Disperse Blue 366**.
- Filter the crude product, wash it extensively with water, and then dry it.
- The final product can be further purified by recrystallization from a suitable solvent.

Parameter	Value
Reagent	Cuprous Cyanide (CuCN)
Solvent	Dimethylformamide (DMF)
Temperature	120-150 °C
Reaction Time	Several hours

Manufacturing Workflow and Logical Relationships

The synthesis of **Disperse Blue 366** can be visualized as a sequential process with distinct stages and quality control checkpoints.



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